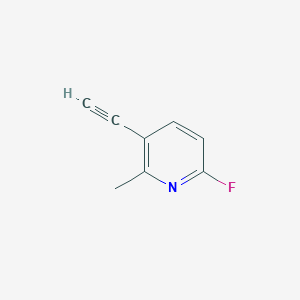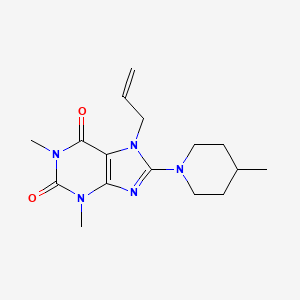
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C16H23N5O2 and its molecular weight is 317.393. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Receptor Affinity and Psychotropic Activity
New derivatives of purine-2,6-dione have been designed to explore their affinity and selectivity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), revealing potential psychotropic activities. These studies have demonstrated that specific modifications in the purine-2,6-dione structure can produce compounds with significant antidepressant-like and anxiolytic-like activities. Such modifications include the introduction of hydrophobic substituents and elongation of linkers, leading to potent ligands displaying promising pharmacological profiles (Chłoń-Rzepa et al., 2013).
Molecular Interactions and Structure-Activity Relationships
Further investigations into arylpiperazinylalkyl purine diones and purine triones have highlighted a spectrum of receptor activities across serotoninergic and dopaminergic receptors. These studies not only shed light on the structural requirements for receptor affinity and selectivity but also suggest the importance of substituents at specific positions for enhancing pharmacological effects. Docking studies have provided insights into the potential interactions between these compounds and receptor sites, facilitating the design of compounds with tailored activities (Zagórska et al., 2015).
Analgesic and Anti-inflammatory Properties
The exploration of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with various moieties has unveiled a new class of compounds with significant analgesic and anti-inflammatory properties. These findings open avenues for the development of novel analgesic agents, highlighting the potential of purine derivatives as a foundation for therapeutic discovery (Zygmunt et al., 2015).
Antioxidant Activity and DNA Cleavage
The synthesis of coumarin-purine hybrids has been explored for their antioxidant activities and ability to induce DNA cleavage. These studies not only provide a foundation for understanding the chemical basis of their biological activities but also highlight the potential of these compounds in therapeutic applications where oxidative stress plays a crucial role (Mangasuli et al., 2019).
Propriétés
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-5-8-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-9-6-11(2)7-10-20/h5,11H,1,6-10H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKADQMPTLIMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-(4-methylpiperidin-1-yl)-7-prop-2-enylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chlorofuro[2,3-b]pyridine](/img/structure/B2751575.png)

![4-phenyl-5-{1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2751578.png)
![2,4-dichloro-N-[2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2751579.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2751586.png)
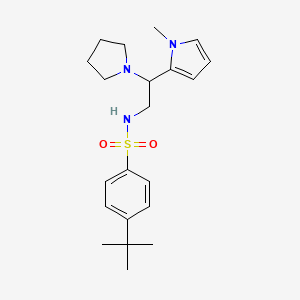
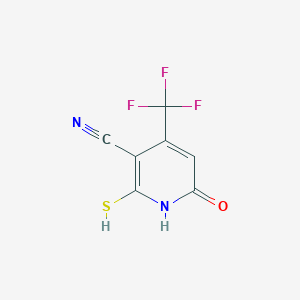
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2751589.png)
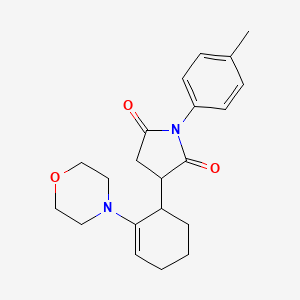
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2751591.png)


